REACTION_SMILES
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[CH3:30][C:31]#[N:32].[CH3:5][S:6]([OH:7])(=[O:8])=[O:9].[Cl:37][CH2:38][Cl:39].[ClH:36].[I-:34].[N:1]([O-:2])=[O:3].[NH2:10][c:11]1[cH:12][cH:13][cH:14][c:15]2[cH:16][c:17]([S:21](=[O:22])(=[O:23])[c:24]3[cH:25][cH:26][cH:27][cH:28][cH:29]3)[cH:18][n:19][c:20]12.[Na+:33].[Na+:4].[OH2:35]>>[c:11]1([I:34])[cH:12][cH:13][cH:14][c:15]2[cH:16][c:17]([S:21](=[O:22])(=[O:23])[c:24]3[cH:25][cH:26][cH:27][cH:28][cH:29]3)[cH:18][n:19][c:20]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc2cc(S(=O)(=O)c3ccccc3)cnc12
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
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|
Type
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product
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Smiles
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O=S(=O)(c1ccccc1)c1cnc2c(I)cccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |